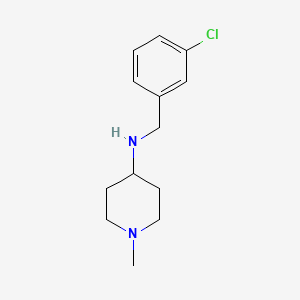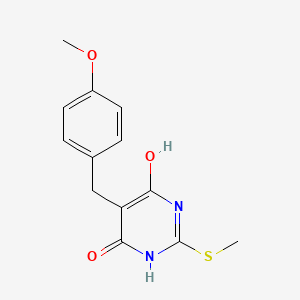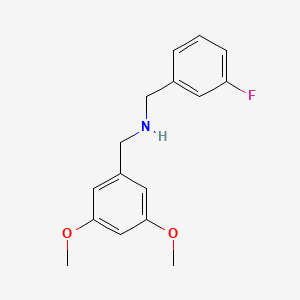
2-methylphenyl 3-(4-methoxyphenyl)acrylate
Vue d'ensemble
Description
2-methylphenyl 3-(4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.109944368 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
- Research Context : Ether and ester trans-ferulic acid derivatives, closely related to 2-methylphenyl 3-(4-methoxyphenyl)acrylate, have been studied for their crystal structure and biological activities.
- Key Findings : These compounds demonstrated antioxidant activity and moderate inhibition of lipid peroxidation. Certain derivatives also exhibited significant inhibition of tumor cell growth, highlighting their potential in pharmacological applications (Obregón-Mendoza et al., 2018).
Polymer Stabilization
- Research Context : Studies have investigated the use of similar acrylate compounds in stabilizing polymers against thermal degradation.
- Key Findings : These acrylates act as effective thermal stabilizers for butadiene polymers, especially under oxygen-free atmospheres (Yachigo et al., 1988).
Photoreactive Polymers
- Research Context : Photoreactive (meth)acrylate monomers, akin to this compound, have been synthesized and studied.
- Key Findings : These materials exhibit liquid-crystalline behavior with nematic and smectic phases and can be photochemically crosslinked, indicating applications in areas such as photolithography and material science (Kawatsuki et al., 1997).
Synthesis and Copolymerization
- Research Context : Investigations into the synthesis and copolymerization of phenoxy ring-substituted acrylates provide insights into the broader applicability of similar compounds.
- Key Findings : These studies reveal potential in creating new polymer materials with specific properties, useful in various industrial and technological applications (Whelpley et al., 2022).
Antioxidant and Antibacterial Properties
- Research Context : Research on curcumin acrylate oligomers, which are structurally related to this compound, has been conducted.
- Key Findings : These oligomers have shown promising antibacterial properties, suggesting their potential use in medical and health-related applications, such as wound dressing materials (Killi et al., 2015).
Environmental Functional Polymers
- Research Context : The development of environmental functional polymers using vanillin acrylate, closely related to the target compound, has been explored.
- Key Findings : These polymers exhibit unique pH and temperature responsiveness, making them suitable for applications in biosensors, drug delivery, and bio-separation (Abdelaty, 2019).
Corrosion Inhibition
- Research Context : Acrylamide derivatives, including those structurally similar to this compound, have been assessed for their corrosion inhibition properties.
- Key Findings : These compounds have proven effective as corrosion inhibitors, particularly for copper in acidic environments, indicating their utility in industrial applications (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(2-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-5-3-4-6-16(13)20-17(18)12-9-14-7-10-15(19-2)11-8-14/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELUTFXCGRJNN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)



![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
